molecular formula C10H10Br2N2 B2402031 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide CAS No. 2416235-31-7

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide

Cat. No. B2402031
CAS RN: 2416235-31-7
M. Wt: 318.012
InChI Key: GQHMLUCGVIBIQG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The bromomethylphenyl group suggests the presence of a phenyl ring attached to the pyrazole ring via a bromomethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Bromine-containing oxadiazoles can be substituted with diisopropyl iminodiacetate, yielding corresponding ester derivatives, which can be subsequently hydrolyzed .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemistry . These techniques can provide insights into the molecular and supramolecular structures and associations of similar compounds .

Scientific Research Applications

Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . This suggests that “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide” could potentially be used in the synthesis of these types of compounds.

Biological Activity

1,3,4-Oxadiazoles, which can be synthesized using “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide”, have been found to exhibit high biological activity. These derivatives have anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering effects .

Agriculture

Oxadiazoles are also successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi . This suggests that “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide” could potentially be used in the development of these types of agricultural products.

Conducting Systems

Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes . This suggests that “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide” could potentially be used in these applications.

Materials Science

In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents . This suggests that “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide” could potentially be used in these applications.

Safety and Hazards

The safety data sheet for a similar compound indicates that it may cause severe skin burns, eye damage, and respiratory irritation .

Mechanism of Action

properties

IUPAC Name

5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYGJILXYSOZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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